6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine and methyl substituents at specific positions.
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
It’s known that many pyrazolo[3,4-b]pyridine derivatives have shown significant inhibitory activity in various biological assays . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it’s plausible that it may influence several cellular processes .
Result of Action
Related compounds have shown significant inhibitory activity, suggesting that this compound may also have potent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate, followed by cyclization with an appropriate reagent to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization may require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings.
Scientific Research Applications
6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex fused ring system and distinct biological properties.
Indole Derivatives: Compounds with a similar aromatic ring system but different functional groups and biological activities.
Uniqueness
6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and its potential as a scaffold for drug development. Its ability to inhibit TRKs and its stability under various conditions make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-2,3-dimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)11-12(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCPQUIJPPABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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